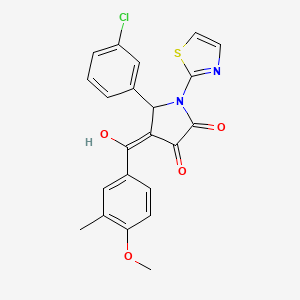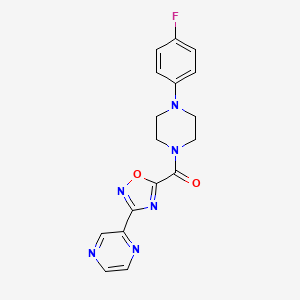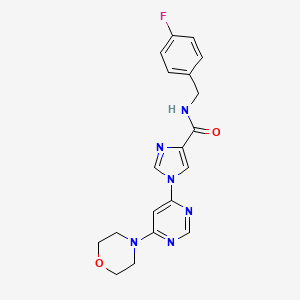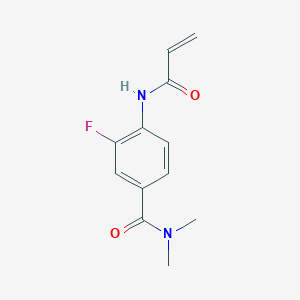
5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17ClN2O4S and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- The synthesis of heterocyclic compounds, including those with pyrrolo, pyrimidine, and pyrazole moieties, is a common theme in chemical research. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential biological activity. For instance, studies on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives highlight methodologies that could be applicable to the synthesis and functionalization of the specified chemical compound (Majumdar, Das, & Jana, 1998).
Crystal Structure Analysis
- Crystal structure analysis of related compounds, such as those containing chlorophenyl and methoxyphenyl groups, provides valuable information on the molecular geometry, intermolecular interactions, and potential reactive sites. This information is crucial for understanding the physical properties and reactivity of a compound, which can inform its potential applications in material science or drug design (Kumarasinghe, Hruby, & Nichol, 2009).
Docking Studies and Biological Activity
- Docking studies and biological activity assessments of compounds containing similar functional groups or structural frameworks provide insights into their potential interactions with biological targets. For example, research on tetrazole derivatives involving docking studies to understand their interactions with the cyclooxygenase-2 enzyme can be analogous to exploring the biological activity of the specified compound, potentially in the context of drug discovery (Al-Hourani et al., 2015).
Antimicrobial and Anticancer Properties
- The investigation of novel heterocyclic compounds for antimicrobial and anticancer properties is a significant area of research. Compounds with similar structural motifs to the specified chemical have been explored for their potential in treating various diseases, suggesting a possible area of application for the compound if its biological activity were to be characterized (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations can predict the interaction of compounds with biological targets and their electronic properties, respectively. Such studies on compounds with chlorophenyl and methoxy groups can guide the design of new molecules with optimized biological activity or material properties (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
特性
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c1-12-10-14(6-7-16(12)29-2)19(26)17-18(13-4-3-5-15(23)11-13)25(21(28)20(17)27)22-24-8-9-30-22/h3-11,18,26H,1-2H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODROGNURHHGIF-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2675296.png)
![1-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2675298.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)
![Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane]](/img/structure/B2675301.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2675303.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2675306.png)


![2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2675311.png)
